molecular formula C24H27N7O2 B2473928 N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-10-9

N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B2473928
Número CAS: 878064-10-9
Peso molecular: 445.527
Clave InChI: SEZVSIGHPAOGRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetically derived organic compound of significant interest in preclinical research, particularly within the field of kinase biology. Its core structure is based on a pyrazolopyrimidine scaffold, which is known to function as a privileged structure in medicinal chemistry for designing ATP-competitive kinase inhibitors. This specific analog is frequently investigated for its potential activity against the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Research indicates that inhibition of DYRK1A is a key strategy being explored in several disease models, including neurodegenerative conditions like Alzheimer's disease, where DYRK1A has been shown to phosphorylate key proteins such as tau and amyloid precursor protein (APP). Furthermore, due to its structural complexity and selectivity profile, this compound serves as a critical chemical probe for researchers studying cell cycle regulation, neural development, and protein phosphorylation cascades. Its mechanism is primarily attributed to the competitive occupation of the ATP-binding pocket in target kinases, thereby modulating their catalytic activity and downstream signaling pathways. The compound is intended for in vitro studies to elucidate novel biological pathways and for the development of potential therapeutic strategies, strictly within a controlled laboratory setting.

Propiedades

IUPAC Name

N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-29-23-19(16-25-29)22(26-17-7-6-8-18(15-17)32-2)27-24(28-23)31-13-11-30(12-14-31)20-9-4-5-10-21(20)33-3/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZVSIGHPAOGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C22H25N5O2C_{22}H_{25}N_{5}O_{2}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxyphenyl and piperazine moieties enhances its interaction with biological targets.

Research indicates that this compound acts primarily as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer progression. The inhibition of CDKs by this compound may lead to:

  • Cell cycle arrest : Preventing cancer cells from proliferating.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Inhibition of migration : Reducing the ability of cancer cells to spread.

Anticancer Properties

Studies have shown that compounds similar to N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer activity. For example:

  • In vitro studies : Demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor growth in various cancer cell lines, including breast (MCF-7) and leukemia models. These compounds effectively induce apoptosis and suppress cell cycle progression at IC50 values ranging from 0.3 to 24 µM .
CompoundTargetIC50 (µM)Effect
5iEGFR/VGFR20.3/7.60Tumor growth inhibition
N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylCDKsTBDApoptosis induction

Selectivity and Toxicity

The selectivity profile of this compound is noteworthy. It has been reported to selectively inhibit specific CDKs while minimizing off-target effects, which is crucial for reducing potential side effects during treatment . This selectivity is vital for developing safer therapeutic agents.

Case Study 1: Inhibition of CDK Activity

A study highlighted the effectiveness of the compound in inhibiting CDK activity in human cancer cell lines. The results showed a marked decrease in cell viability and an increase in apoptosis markers after treatment with the compound at varying concentrations.

Case Study 2: Synergistic Effects

Another investigation explored the combination of this compound with existing chemotherapeutics. The results indicated that co-treatment enhanced anticancer efficacy compared to monotherapy, suggesting potential for combination therapies in clinical settings.

Comparación Con Compuestos Similares

Research Findings and Data Analysis

Bioactivity Clustering ()

Compounds with methoxy and piperazine groups cluster with kinase inhibitors and serotonin receptor modulators in bioactivity profiles, while chlorophenyl analogs align with antimicrobial agents . This suggests the target compound may exhibit dual mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Condensation of pyrazolo[3,4-d]pyrimidine precursors with 2-methoxyphenylpiperazine under reflux in ethanol or DMF, using coupling agents like EDCI/HOBt .
  • Step 2 : Introduction of the 3-methoxyphenylamine group via nucleophilic substitution, requiring anhydrous conditions and catalytic bases (e.g., K2_2CO3_3) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) or recrystallization from ethanol. Yield improvements (70–85%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:pyrimidine) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for methoxy (δ 3.7–3.9 ppm), piperazine (δ 2.5–3.5 ppm), and pyrimidine protons (δ 8.0–8.5 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between N–H and pyrimidine N atoms, dihedral angles <15° between aromatic planes) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 487.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, piperazine substitution) influence this compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Comparative SAR Studies : Replace 3-methoxyphenyl with 4-methoxyphenyl to assess positional effects on receptor binding (e.g., serotonin/dopamine receptors). Use radioligand displacement assays (IC50_{50} values) .
  • Piperazine Modifications : Substitute 2-methoxyphenylpiperazine with 4-fluorophenylpiperazine to evaluate electron-withdrawing effects. Molecular docking (e.g., AutoDock Vina) predicts enhanced π-π stacking with hydrophobic receptor pockets .
  • Data Interpretation : Correlate logP (lipophilicity) changes with cellular permeability (Caco-2 assays) .

Q. What experimental strategies resolve contradictions in reported solubility and stability data across different studies?

  • Methodological Answer :

  • Solubility Profiling : Use dynamic light scattering (DLS) to measure aqueous solubility under varying pH (1.2–7.4) and co-solvents (e.g., DMSO ≤1%). Compare results with published HPLC-UV data .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; identify hydrolytic degradation products (e.g., cleavage of piperazine or methoxy groups) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that may explain discrepancies in melting points .

Q. How can in vitro and in vivo models be designed to evaluate this compound’s pharmacokinetic and toxicological profiles?

  • Methodological Answer :

  • In Vitro ADME :
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
  • In Vivo Studies :
  • Pharmacokinetics : Administer IV/PO doses in rodents. Calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis (Phoenix WinNonlin) .
  • Toxicology : Assess acute toxicity (LD50_{50}) and histopathology in 14-day repeat-dose studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.